3-(2-Bromo-5-chlorophenyl)propanoic acid
Overview
Description
“3-(2-Bromo-5-chlorophenyl)propanoic acid” is a compound that contains a propanoic acid group attached to a phenyl group, which is substituted with bromine and chlorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenylpropanoic acid precursor with bromine and chlorine sources .Molecular Structure Analysis
The molecular formula of “3-(2-Bromo-5-chlorophenyl)propanoic acid” is C9H8BrClO2 . It contains a carboxylic acid group (-COOH), a phenyl ring, and halogen substituents (bromine and chlorine) .Chemical Reactions Analysis
As a carboxylic acid, “3-(2-Bromo-5-chlorophenyl)propanoic acid” can participate in typical acid-base reactions, forming salts with bases . The bromine and chlorine substituents might also undergo nucleophilic aromatic substitution reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Bromo-5-chlorophenyl)propanoic acid” would depend on its structure. As a carboxylic acid, it is likely to be a solid at room temperature . It’s also likely to have a relatively high melting point due to the presence of the polar carboxylic acid group .Scientific Research Applications
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Catalytic Protodeboronation of Pinacol Boronic Esters
- Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
- Method : The researchers reported a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
- Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
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Biological Potential of Indole Derivatives
- Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
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Preparation of t-butyl 2-(phenylthiomethyl) propenoate
- Application : “3-Bromo-2-(bromomethyl)propionic acid” is used in the preparation of t-butyl 2-(phenylthiomethyl) propenoate .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The outcome of the preparation was not specified in the source .
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- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound similar to “3-(2-Bromo-5-chlorophenyl)propanoic acid”, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The outcome of the synthesis was not specified in the source .
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Antiviral Activity of Indole Derivatives
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Results : The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
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Synthesis of Pharmaceuticals
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Antiviral Activity of Indole Derivatives
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
- Results : The compound showed inhibitory activity against influenza A .
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Synthesis of Pharmaceuticals
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-bromo-5-chlorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEPCMSCBNSTMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-5-chlorophenyl)propanoic acid | |
CAS RN |
66192-05-0 | |
Record name | 3-(2-bromo-5-chlorophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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